

Technical Comparison Guide: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

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Compound of Interest

Compound Name: 3-(Methylsulfonyl)-4-morpholinobenzaldehyde

CAS No.: 1197193-23-9

Cat. No.: B598393

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Executive Summary & Application Context

3-(Methylsulfonyl)-4-morpholinobenzaldehyde is a high-value pharmacophore scaffold. Its structural integrity is paramount because it serves as the electrophilic partner in condensation reactions (e.g., with imidazo[4,5-c]quinoline derivatives) to generate clinical-grade kinase inhibitors.

This guide provides a comparative spectral analysis to distinguish the pure product from its primary precursor, 4-fluoro-3-(methylsulfonyl)benzaldehyde. Accurate interpretation of these data points is essential for validating the nucleophilic aromatic substitution (

) reaction yield and purity.

Chemical Identity[1][2][3][4][5]

- IUPAC Name: 4-(4-Morpholinyl)-3-(methylsulfonyl)benzaldehyde
- Molecular Formula:
- Molecular Weight: 269.32 g/mol
- Key Functional Groups: Aldehyde (

C=O), Sulfone ()
, Morpholine (tertiary amine/ether).

Comparative Spectral Analysis (The "Performance" Metric)

In process chemistry, "performance" is defined by the resolvability of the product from impurities. The following tables contrast the Product against the Starting Material (SM) to establish self-validating release criteria.

A. Proton (¹H) NMR Data (500 MHz, DMSO-)

Note: Chemical shifts (

) are estimates based on electronic substituent effects and literature analogs for PI3K intermediates.

Assignment	Product Shift (ppm)	Multiplicity & Coupling	Starting Material Comparison (4-Fluoro Analog)	Diagnostic Logic
Aldehyde (-CHO)	9.95	Singlet (s)	~10.05 ppm (s)	Shielding Effect: The morpholine ring donates electron density, slightly shielding the aldehyde compared to the electron-deficient fluoro-analog.
Ar-H2 (btwn /CHO)	8.35	Doublet (d, Hz)	~8.45 ppm (dd,)	Loss of Coupling: In the SM, this proton shows coupling to Fluorine. In the product, it appears as a clean meta-coupled doublet.
Ar-H6 (ortho to CHO)	8.15	Doublet of Doublets (dd)	~8.30 ppm (m)	Shift: Slight upfield shift due to overall ring electron density increase.
Ar-H5 (ortho to N)	7.45	Doublet (d, Hz)	~7.70 ppm (t,)	Critical Indicator: This proton is significantly shielded by the adjacent morpholine nitrogen. Its

clean doublet
confirms
successful

substitution.

Presence/Absence: The appearance of these peaks confirms morpholine incorporation.

Morpholine ()

3.75

Triplet (t, 4H)

ABSENT

Morpholine ()

3.20

Triplet (t, 4H)

ABSENT

Regiochemistry: Protons closer to the aromatic ring (~3.2 ppm) are distinct from the ether protons (~3.75 ppm).

Methylsulfonyl ()

3.35

Singlet (s, 3H)

~3.40 ppm (s)

Stability: This peak remains relatively constant, serving as an excellent internal integration standard (3H).

B. Carbon (¹³C) NMR Signatures

The Carbon-13 spectrum provides the definitive proof of Fluorine displacement.

- C-F Coupling (The "Ghost" Peak):
 - Starting Material: The carbon attached to Fluorine (C4) appears as a doublet with a large coupling constant (

Hz).

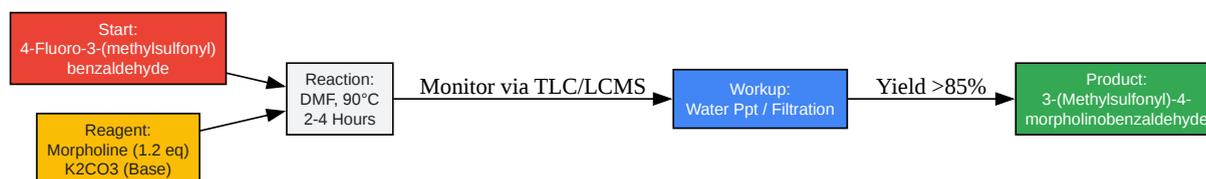
- Product: The C4 carbon (attached to Morpholine) appears as a singlet around 155 ppm. The disappearance of C-F splitting is the primary metric for reaction completion.
- Carbonyl Carbon:
 - Shift: ~190-191 ppm. Consistent with benzaldehyde derivatives.[1]

Experimental Protocol: Synthesis & Analysis

Standardized workflow for generating the sample for analysis.

Synthesis Workflow (Reaction Monitoring)

The conversion relies on the nucleophilic attack of morpholine on the electron-deficient fluorobenzene ring.



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Figure 1: Synthesis pathway for the generation of the target intermediate.

NMR Sample Preparation Protocol

To ensure high-resolution data comparable to the table above:

- Solvent Selection: Use DMSO-

(99.9% D). Chloroform-

(

) can be used, but DMSO is preferred for polar sulfones to prevent aggregation broadening.

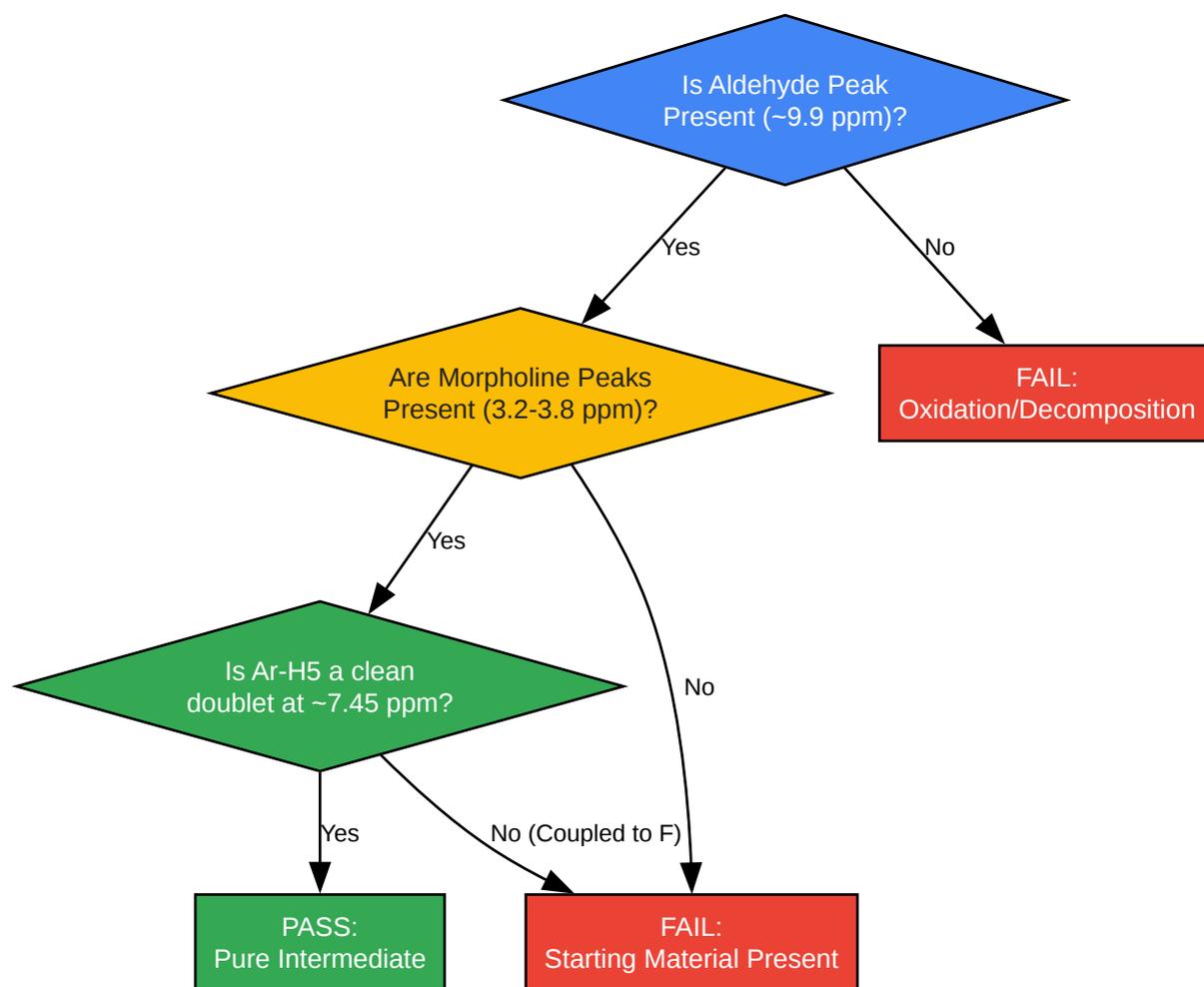
- Concentration: Dissolve 5-10 mg of solid in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a cotton plug or 0.45 μm PTFE syringe filter.
- Acquisition:
 - Pulse angle: 30° or 45°.
 - Relaxation delay ():
1.0 second (ensure integration accuracy for the aldehyde proton).
 - Scans: 16 (Proton), 512+ (Carbon).

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these common deviations which indicate process failure.

Observation	Diagnosis	Remediation
Doublet at ~7.7 ppm (Ar-H5) instead of 7.45 ppm	Incomplete Reaction	The starting material (Fluoro-analog) is still present. Extend reaction time or increase temperature.
Broad hump at ~3-4 ppm	Residual Morpholine	Excess reagent not removed. Wash the solid filter cake thoroughly with water/isopropanol.
Extra Singlet at ~8.0 ppm	DMF Solvent Trap	Residual reaction solvent. Dry sample under high vacuum at 45°C overnight.
Aldehyde peak < 9.5 ppm	Oxidation	The aldehyde has oxidized to the carboxylic acid (rare for this solid, but possible in solution). Check for broad -OH peak >11 ppm.

Diagnostic Logic Flowchart



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Figure 2: Logical decision tree for NMR spectrum validation.

References

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Sources

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